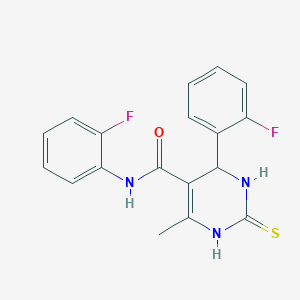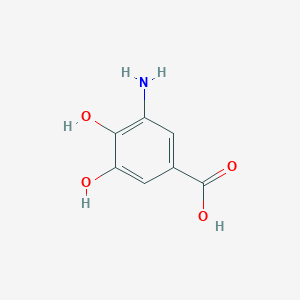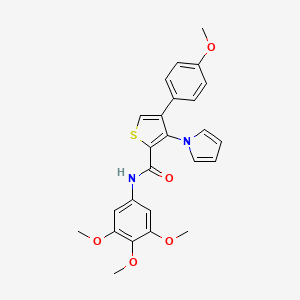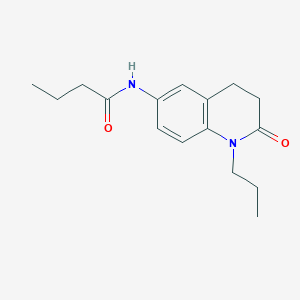![molecular formula C21H26N4O5S B2361935 1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide CAS No. 688053-66-9](/img/structure/B2361935.png)
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex arrangement of atoms, including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The exact mass of the compound is 426.13617637 .Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a topological polar surface area of 125, a heavy atom count of 30, and a complexity of 649 . It also has 8 rotatable bonds, 2 hydrogen bond donors, and 6 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Structural Modifications
Synthesis of Amino- and Sulfanyl-Derivatives : Amino- and sulfanyl-derivatives of benzoquinazolinones were prepared using palladium-catalyzed Buchwald–Hartwig coupling reactions. These derivatives have shown significant anticancer activity in biological screenings, indicating their potential as therapeutic agents against cancer (Nowak et al., 2015).
Development of Novel Antibacterial Agents : Tetracyclic quinolone antibacterials with novel structures have been synthesized and tested for antibacterial activity. These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Taguchi et al., 1992).
Biological Activities
Antimicrobial Activity : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Some of these compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs (Fawzy et al., 2012).
Inotropic Evaluation : 1-Substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides were synthesized and evaluated for positive inotropic activity. Some derivatives exhibited favorable activity, suggesting their potential in treating cardiovascular diseases (Liu et al., 2009).
Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been prepared and tested for antihypertensive activity. Certain compounds produced strong hypotension in the spontaneously hypertensive rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).
Properties
IUPAC Name |
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c22-19(27)13-5-8-24(9-6-13)18(26)4-2-1-3-7-25-20(28)14-10-16-17(30-12-29-16)11-15(14)23-21(25)31/h10-11,13H,1-9,12H2,(H2,22,27)(H,23,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRTFSQOGZBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
![7-Methoxy-2-methyl-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraene](/img/structure/B2361859.png)


![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)
![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)



![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)

